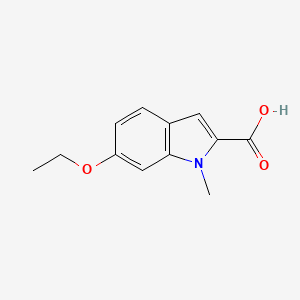

6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for synthesizing this compound may vary, but generally include the use of p-toluenesulfonic acid in toluene .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

化学反応の分析

Types of Reactions: 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions

Major Products Formed:

Oxidation: Indole-2-carboxylic acids.

Reduction: Indole-2-methanol derivatives.

Substitution: Halogenated or nitrated indole derivatives

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acids, including 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid, exhibit promising antiviral properties. Specifically, indole derivatives have been shown to inhibit the activity of HIV-1 integrase, a critical enzyme in the viral replication cycle. For instance, structural modifications on the indole scaffold have led to compounds with enhanced inhibitory effects against integrase, demonstrating IC50 values as low as 0.13 μM . This suggests that this compound could serve as a scaffold for developing new antiviral agents.

Antifungal Properties

Another area of application is in antifungal research. Indole carboxylic acid derivatives have been reported to possess antifungal activity, which can be attributed to their ability to disrupt cell membrane integrity in fungal pathogens . The production optimization of such compounds using microbial sources like Bacillus toyonensis has been documented, indicating the potential for large-scale production and application in treating fungal infections.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various indole derivatives through reactions such as amide coupling and oxidative vinylation. These reactions are crucial for developing novel compounds with enhanced biological activities .

Table 1: Synthetic Applications of this compound

Potential Therapeutic Benefits

The therapeutic potential of this compound extends beyond its antiviral and antifungal properties. The compound's ability to inhibit key biological pathways makes it a candidate for further investigation in cancer research. Its structural characteristics allow for modifications that could enhance its efficacy against tumor cells, particularly through targeting specific enzymes involved in tumor invasion and angiogenesis .

Case Study: Antiviral Activity Against HIV

A study demonstrated that an indole derivative effectively inhibited HIV-1 integrase by chelating magnesium ions within the enzyme's active site. The introduction of specific substituents on the indole core significantly improved the compound's binding affinity and inhibitory potency against integrase . This highlights the importance of structural optimization in enhancing the therapeutic profile of indole-based compounds.

Case Study: Antifungal Production Optimization

Research focused on optimizing the production of antifungal metabolites from Bacillus toyonensis revealed that specific growth conditions could enhance the yield of 6-methoxy-1H-indole-2-carboxylic acid (a closely related compound). This study utilized response surface methodology (RSM) to determine optimal conditions, resulting in a significant increase in metabolite production . Such methodologies can be applied to optimize the yield of this compound for practical applications.

作用機序

The mechanism of action of 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its observed biological effects .

類似化合物との比較

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: A closely related compound with similar chemical properties.

5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with biological significance

Uniqueness: 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

生物活性

6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative with significant biological activity. This compound has attracted attention in various fields of research due to its potential therapeutic applications.

HIV-1 Integrase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit HIV-1 integrase. HIV-1 integrase is a crucial enzyme in the life cycle of HIV, responsible for inserting the viral DNA into the host cell's genome.

Mechanism of Action:

The compound's indole core and C2 carboxyl group chelate with two Mg2+ ions within the active site of integrase, effectively inhibiting the strand transfer process.

Research Findings:

A study on indole-2-carboxylic acid derivatives revealed that compounds with structures similar to this compound showed promising results in inhibiting HIV-1 integrase. The table below summarizes the inhibitory activity of some key compounds:

| Compound | IC50 (μM) |

|---|---|

| 3 | 12.41 |

| 20a | 0.13 |

| RAL (control) | 0.06 |

The compound labeled as 20a, which is a structurally optimized version of the initial hit compound 3, showed remarkable improvement in inhibition with an IC50 value of 0.13 μM.

Antifungal Activity

While not directly studied for this compound, research on similar indole-2-carboxylic acid derivatives has shown promising antifungal activity .

Case Study: 6-methoxy-1H-Indole-2-carboxylic acid (MICA)

A study on a closely related compound, 6-methoxy-1H-Indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, demonstrated significant antifungal properties .

Key Findings:

- MICA showed stability in a pH range of 6-7 and temperatures up to 50°C

- The compound retained antifungal activity in the presence of various surfactants, detergents, and enzymes

- Optimized production conditions led to a 3.49-fold increase in metabolite production

Antioxidant Activity

Although not directly studied for this compound, some indole-2-carboxylic acid derivatives have shown antioxidant properties .

Research Findings:

- Antioxidant activity was evaluated using the DPPH free radical scavenging method

- IC50 values ranged from 0.8 to 2.49 mg/mL for tested indole-2-carboxylic acid derivatives

- The antioxidant activity increased with the number of hydroxyl groups on the molecule

特性

IUPAC Name |

6-ethoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-9-5-4-8-6-11(12(14)15)13(2)10(8)7-9/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAMZVHOPHDCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。